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(S)-1-(4-Ethylphenyl)propan-1-amine

Cat. No.: B12333511
M. Wt: 163.26 g/mol
InChI Key: WMSACDMMOFHQIS-NSHDSACASA-N
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Description

Significance of Enantiomerically Pure Amines in Chemical Transformations

Enantiomerically pure amines are of paramount importance as they can serve as chiral auxiliaries, resolving agents, and key structural motifs in biologically active compounds. nih.govsigmaaldrich.comrsc.org The stereochemistry of an amine can dramatically influence the pharmacological profile of a drug, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. tcichemicals.com The synthesis of single-enantiomer compounds is, therefore, a critical aspect of modern drug discovery and development. nih.gov

Overview of Methodologies for Chiral Amine Access

A variety of methods have been developed to access enantiomerically pure amines. These can be broadly categorized into three main approaches: resolution of racemic mixtures, the use of a chiral pool, and asymmetric synthesis. tcichemicals.com Resolution, while a traditional method, is often limited by a theoretical maximum yield of 50%. rsc.orgrsc.org The chiral pool approach utilizes readily available chiral natural products as starting materials. tcichemicals.com

Asymmetric synthesis, the most versatile and efficient method, involves the creation of the desired stereocenter from a prochiral precursor. d-nb.inforesearchgate.net This can be achieved through various strategies, including the use of chiral catalysts (metal-based or organocatalysts), chiral auxiliaries, and biocatalysis. nih.govresearchgate.netpsu.edu Reductive amination of prochiral ketones is a powerful and widely used technique for synthesizing chiral amines with high enantioselectivity. d-nb.info Biocatalytic methods, employing enzymes such as transaminases and amine dehydrogenases, are gaining prominence due to their high selectivity and environmentally friendly nature. nih.govnih.govnih.gov

Scope and Research Focus on (S)-1-(4-Ethylphenyl)propan-1-amine

This article will focus specifically on the chemical compound this compound. The subsequent sections will provide a detailed examination of its chemical and physical properties, explore various synthetic routes to obtain this specific enantiomer, and discuss its applications as a chiral building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B12333511 (S)-1-(4-Ethylphenyl)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1S)-1-(4-ethylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1

InChI Key

WMSACDMMOFHQIS-NSHDSACASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](CC)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)N

Origin of Product

United States

Physicochemical Properties of S 1 4 Ethylphenyl Propan 1 Amine

The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications.

PropertyValue
Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS Number 1217455-42-9

Table 1: Key . Data sourced from bldpharm.com.

Chiral Resolution Techniques for S 1 4 Ethylphenyl Propan 1 Amine

Diastereomeric Salt Formation and Crystallization

The most conventional method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, such as solubility. rug.nlrsc.org This difference allows for their separation by fractional crystallization. chimia.ch The desired diastereomer is then isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure amine. libretexts.org

Selection of Chiral Resolving Agents

The choice of the chiral resolving agent is paramount for a successful diastereomeric salt resolution. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form a well-defined, crystalline salt with one of the amine enantiomers. For primary amines like 1-(4-ethylphenyl)propan-1-amine, chiral carboxylic acids are the most common resolving agents. libretexts.orgrug.nl The selection process often involves screening a variety of agents to find the one that provides the best separation efficiency, which is a combination of the yield and the enantiomeric excess of the desired product. hplc.eu

Commonly used chiral resolving agents for amines are presented in the table below.

Chiral Resolving AgentType
(+)-Tartaric acidCarboxylic Acid
(-)-Mandelic acidCarboxylic Acid
(+)-Camphor-10-sulfonic acidSulfonic Acid
(-)-Malic acidCarboxylic Acid
(+)-Dibenzoyltartaric acidCarboxylic Acid
N-Acetyl-L-phenylalanineAmino Acid Derivative

Optimization of Crystallization Conditions for Enantiomeric Enrichment

Once a suitable resolving agent is identified, the conditions for crystallization must be optimized to maximize the yield and enantiomeric purity of the desired diastereomeric salt. Key parameters that are manipulated include the solvent system, temperature, cooling rate, and the stoichiometry of the resolving agent. mdpi.com

The solubility of the diastereomeric salts in different solvents can vary significantly, and finding the optimal solvent or solvent mixture is a critical step. hplc.eu The temperature profile during crystallization also plays a crucial role; a controlled cooling rate can prevent the spontaneous nucleation of the more soluble diastereomer. nih.gov Often, numerous recrystallizations are necessary to progressively enrich the crystals in the less-soluble diastereomer until no further change in the optical rotation is observed, indicating that the resolution is complete. rug.nl

Kinetic Resolution Strategies

Kinetic resolution is a process where the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a new product.

Enzymatic Kinetic Resolution by Lipases or Amidases

Enzymatic kinetic resolution is a widely used and highly efficient method for resolving chiral amines. Lipases are the most common class of enzymes for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. researchgate.net Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is particularly effective in the enantioselective acylation of primary and secondary amines. researchgate.netnih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic amine, an acyl donor (an ester) is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The resulting acylated product (an amide) can then be easily separated from the unreacted amine. The choice of the acylating agent can influence the reaction rate and enantioselectivity. researchgate.net

Below is a table summarizing the results of a lipase-catalyzed kinetic resolution of a structurally similar compound, 1-phenylethylamine, which illustrates the effectiveness of this method.

Lipase SourceAcylating AgentSolventConversion (%)Enantiomeric Excess of Product (eep, %)
Candida antarcticaEthyl acetateDiethyl ether4197.6
Pseudomonas cepaciaDiethyl carbonate2-Me-THF-99

Data for illustrative purposes for a related compound. researchgate.netdaicelchiral.com

Non-Enzymatic Kinetic Resolution via Acylation or Other Derivatizations

While enzymatic methods are prevalent, non-enzymatic kinetic resolution via acylation has also been developed. These methods often employ chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives, to facilitate the enantioselective acylation of amines. nih.govuvison.com These catalysts can achieve high selectivity factors for a range of benzylic amines. rug.nl The development of such non-enzymatic catalysts is an active area of research, aiming to provide alternatives to biocatalysis. chiraltech.com

Chromatographic Chiral Separation

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. For amines like 1-(4-ethylphenyl)propan-1-amine, polysaccharide-based CSPs are particularly effective. These CSPs are derivatives of cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times on the column, allowing for their separation. Common polysaccharide-based columns include those with trade names like Chiralpak and Chiralcel. The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a basic or acidic additive, is optimized to achieve the best resolution. nih.gov

The following table provides an example of chiral HPLC conditions used for the separation of a similar chiral amine.

ColumnChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)
Chiralpak IAAmylose tris(3,5-dimethylphenylcarbamate)Hexane (B92381)/Isopropanol (B130326)/Diethylamine1.0254

This is an illustrative example of typical conditions for a related compound.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of enantiomers. The method relies on the use of a Chiral Stationary Phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). The separation occurs due to the differential formation of transient, diastereomeric complexes between the enantiomers in the racemic mixture and the chiral selector on the CSP, leading to different retention times.

For chiral amines like 1-(4-Ethylphenyl)propan-1-amine, polysaccharide-based CSPs are particularly effective. rsc.orgyakhak.org These phases, derived from cellulose or amylose and coated with carbamate (B1207046) derivatives, offer a broad range of enantioselectivity. yakhak.org Columns such as Chiralcel® and Chiralpak® are widely used. The choice of the mobile phase is crucial for achieving optimal resolution. nih.gov Typically, a normal-phase mode is employed, using a mixture of a non-polar solvent like hexane and a polar modifier, such as an alcohol (e.g., 2-propanol or ethanol). yakhak.org The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention and selectivity.

Research on the separation of analogous chiral amines demonstrates that coated-type CSPs, like Chiralcel OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)), can provide excellent enantiomeric separation for this class of compounds. yakhak.org The precise mobile phase composition, flow rate, and temperature must be optimized to achieve baseline resolution and high efficiency. yakhak.orgnih.gov

Table 1: Representative HPLC Conditions for Chiral Amine Separation

Parameter Condition Rationale/Reference
Chiral Stationary Phase (CSP) Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Proven effectiveness for resolving NBD-derivatized chiral amines, showing high enantioselectivity. yakhak.org
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Offers different chiral recognition mechanisms than cellulose-based CSPs, providing an alternative selectivity. nih.gov
Mobile Phase Hexane / 2-Propanol (e.g., 90:10, v/v) Common normal-phase eluent system for polysaccharide CSPs, allowing for modulation of retention and resolution. yakhak.org
Flow Rate 1.0 mL/min A standard analytical flow rate that provides a balance between separation time and efficiency. yakhak.org

| Detection | UV (e.g., 254 nm or 265 nm) | The ethylphenyl group provides strong UV absorbance for sensitive detection. |

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography is another powerful technique for chiral analysis, prized for its high resolution and sensitivity. For non-volatile or highly polar compounds like amines, derivatization is necessary to improve their thermal stability and chromatographic behavior. sigmaaldrich.com In the context of chiral resolution, a common and effective strategy involves pre-column derivatization with an enantiomerically pure Chiral Derivatizing Agent (CDA). nih.govregistech.com

This process converts the pair of enantiomers ((R)- and (S)-1-(4-Ethylphenyl)propan-1-amine) into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral GC capillary column. nih.gov For primary amines, acid chlorides are frequently used as CDAs. A prominent example is N-trifluoroacetyl-L-prolyl chloride (TFAPC), which reacts with the amine to form stable diastereomeric amides. nih.gov

It is critical to ensure the CDA is of high enantiomeric purity and that the derivatization reaction proceeds without racemization of the analyte or the reagent. nih.gov The resulting diastereomers are then separated using a standard GC column, such as one with a 5% phenyl polysiloxane stationary phase, and detected by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). nih.gov

Table 2: Typical GC Method with Chiral Derivatization | Step | Parameter/Reagent | Purpose/Reference | | :--- | :--- | :--- | | Derivatization | Chiral Derivatizing Agent (CDA) | N-trifluoroacetyl-L-prolyl chloride (TFAPC) | Reacts with the amine to form diastereomeric amides, enabling separation on an achiral column. nih.gov | | | Reaction Solvent | Anhydrous Dichloromethane or Toluene | Provides an inert medium for the derivatization reaction. | | GC Analysis | GC Column | DB-5 or HP-5 (5% Phenyl Polysiloxane) | A standard, robust achiral column suitable for separating the resulting diastereomers. | | | Carrier Gas | Hydrogen or Helium | Provides high efficiency and optimal separation speeds. wiley.com | | | Temperature Program | e.g., 150°C to 250°C at 5°C/min | A temperature gradient is used to elute the diastereomers with good peak shape in a reasonable time. | | | Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID offers universal detection for organic compounds, while MS provides structural information. nih.gov |

Supercritical Fluid Chromatography (SFC) for Preparative Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for preparative-scale chiral separations, offering significant advantages over traditional HPLC. nih.gov It is considered a "green" technology because it primarily uses supercritical carbon dioxide (CO₂) as the mobile phase, drastically reducing the consumption of toxic organic solvents. selvita.com SFC is known for its high efficiency and speed; the low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and shorter analysis times compared to HPLC. chiraltech.comyoutube.com

For the preparative resolution of this compound, SFC is an ideal choice. The methodology often employs the same polysaccharide-based CSPs that are effective in HPLC. nih.govnih.gov The mobile phase consists of supercritical CO₂ mixed with a small percentage of a polar organic modifier, typically methanol.

A key challenge in separating basic compounds like amines is their tendency to exhibit poor peak shapes due to strong interactions with the silica support of the CSP. This can be overcome by incorporating a small amount of an acidic or basic additive into the modifier. For amines, an acidic additive such as ethanesulfonic acid (ESA) has been shown to dramatically improve peak symmetry and resolution by forming an intact salt pair with the basic analyte. nih.gov This approach allows for high-throughput purification, making SFC a leading method for obtaining large quantities of pure enantiomers. nih.gov

Table 3: Illustrative SFC Conditions for Preparative Chiral Amine Resolution

Parameter Condition Rationale/Reference
Stationary Phase Chiralpak® AD-H or similar polysaccharide-based CSP Proven to be highly effective for a wide range of chiral separations in SFC. nih.gov
Mobile Phase Supercritical CO₂ / Methanol The primary mobile phase system in SFC, offering low viscosity and high solvating power.
Modifier Additive 0.1% Ethanesulfonic Acid (ESA) in Methanol Improves peak shape and resolution for basic analytes like amines. nih.gov
Pressure (Back Pressure) 100 - 150 bar Maintains the CO₂ in a supercritical state and influences fluid density and solvating power.
Temperature 30 - 40 °C Affects the viscosity and density of the supercritical fluid, impacting selectivity and resolution.

| Application | Preparative Scale | High throughput and reduced solvent consumption make SFC ideal for large-scale purification. selvita.comchiraltech.com |

Mechanistic Investigations in the Synthesis of S 1 4 Ethylphenyl Propan 1 Amine

Elucidation of Reaction Pathways and Intermediates

The synthesis of (S)-1-(4-Ethylphenyl)propan-1-amine can be approached through several synthetic routes, with asymmetric reductive amination of the corresponding prochiral ketone, 4'-ethylpropiophenone, being a prominent method. This transformation can be achieved using either chemocatalysis or biocatalysis, each involving distinct reaction pathways and intermediates.

In chemocatalytic asymmetric hydrogenation or transfer hydrogenation , the reaction typically proceeds through the formation of an imine or enamine intermediate, which is then stereoselectively reduced. A common pathway involves the reaction of 4'-ethylpropiophenone with an ammonia (B1221849) source to form an imine in situ. This imine then coordinates to a chiral transition metal catalyst, often a ruthenium or rhodium complex with a chiral ligand. The key step is the diastereoselective transfer of a hydride from the metal complex to the imine carbon.

A plausible reaction pathway for the asymmetric transfer hydrogenation of 4'-ethylpropiophenone, analogous to that of acetophenone, involves a series of intermediates. nih.govnih.gov The catalytic cycle often begins with a precatalyst, such as a ruthenium(II) chloride complex, which is activated to form a ruthenium hydride species. This active catalyst can then participate in a concerted or stepwise transfer of a hydride and a proton to the imine substrate. The nature of the solvent and additives can significantly influence the stability and reactivity of these intermediates. nih.gov

Biocatalytic reductive amination using enzymes like transaminases (TAs) or imine reductases (IREDs) offers an alternative pathway. nih.gov In a transaminase-catalyzed process, the reaction proceeds via a ping-pong bi-bi mechanism. The enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor first reacts with an amine donor (e.g., isopropylamine) to form a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and releases a ketone byproduct. The PMP then transfers its amino group to the ketone substrate, 4'-ethylpropiophenone, to generate the desired this compound and regenerate the PLP cofactor.

The key intermediates in this biocatalytic cycle are the enzyme-bound cofactor complexes and the external aldimine and ketimine intermediates formed with the substrates. The exquisite stereoselectivity arises from the precise positioning of the substrate within the enzyme's active site.

Transition State Analysis in Enantioselective Transformations

The stereochemical outcome of the synthesis of this compound is determined by the energy difference between the diastereomeric transition states leading to the (S) and (R) enantiomers.

In transition metal-catalyzed asymmetric hydrogenation , the transition state is typically a highly organized cyclic structure involving the metal center, the chiral ligand, and the substrate. For ruthenium-catalyzed transfer hydrogenation, a six-membered pericyclic transition state is often proposed, where the hydride on the metal and a proton from the ligand or solvent are transferred to the imine. nih.gov The steric and electronic interactions between the substituents on the imine (the 4-ethylphenyl and ethyl groups) and the chiral ligand dictate which diastereomeric transition state is lower in energy. For instance, in related ketone hydrogenations, the catalyst's chiral environment forces the larger and smaller groups of the ketone into specific orientations to minimize steric clashes, thereby favoring the formation of one enantiomer. nih.gov

Computational studies on similar systems have been employed to model these transition states and rationalize the observed enantioselectivity. mdpi.com These models highlight the importance of non-covalent interactions, such as hydrogen bonding and CH-π interactions, in stabilizing the favored transition state.

In biocatalytic systems , the transition state is confined within the enzyme's active site. The stereoselectivity is governed by the complementary fit of the substrate in the binding pocket. For a transaminase to produce the (S)-amine, the 4'-ethylpropiophenone must orient itself in the active site such that the pro-(S) face is exposed to the amino group of the PMP cofactor for nucleophilic attack. The shape and amino acid composition of the active site create a chiral environment that sterically disfavors the binding orientation that would lead to the (R)-enantiomer.

Understanding Stereochemical Control Elements in Asymmetric Induction

The stereochemical control in the synthesis of this compound is a multifactorial phenomenon influenced by the choice of catalyst, ligand, solvent, and reaction conditions.

In chemocatalytic approaches , the primary element of stereochemical control is the chiral ligand coordinated to the metal center. Ligands with C2 symmetry, such as derivatives of BINAP or DPEN, have proven highly effective in creating a well-defined chiral environment around the metal. The specific quadrant of space occupied by the bulky groups of the ligand effectively shields one face of the coordinated imine, directing the hydride attack to the opposite face.

The choice of the metal precursor and additives can also play a crucial role. For example, in some transfer hydrogenation reactions, the presence of a base is necessary to generate the active catalyst, and the nature of the cation can influence the transition state geometry and, consequently, the enantioselectivity. nih.gov

In biocatalysis , stereochemical control is dictated by the protein's three-dimensional structure . The active site of an (S)-selective transaminase is engineered by nature or through directed evolution to specifically recognize and orient the prochiral ketone for the formation of the (S)-amine. Key amino acid residues within the active site are responsible for substrate binding and orientation through a network of hydrogen bonds, hydrophobic interactions, and steric hindrance. Enzyme engineering techniques, such as site-directed mutagenesis, can be used to modify these residues to enhance or even invert the enantioselectivity.

The following table summarizes the key stereochemical control elements in both chemocatalytic and biocatalytic systems for the synthesis of chiral amines.

MethodKey Stereochemical Control Elements
Chemocatalysis Chiral Ligand Structure, Metal Center, Solvents, Additives (e.g., bases, salts)
Biocatalysis Enzyme Active Site Geometry, Amino Acid Residues, Cofactor Positioning

Kinetic Studies of Stereoselective Reactions

Kinetic studies provide valuable insights into the reaction mechanism and the factors governing the rate and selectivity of the synthesis of this compound.

For asymmetric transfer hydrogenation , kinetic investigations on analogous systems have shown that the reaction rate can be dependent on the concentrations of the catalyst, the hydrogen donor (e.g., isopropanol (B130326) or formic acid), and the substrate. nih.govbath.ac.uk Often, the hydride transfer step is found to be the rate-determining step, as evidenced by significant kinetic isotope effects when a deuterated hydrogen donor is used. nih.gov

The table below presents hypothetical kinetic data for the asymmetric transfer hydrogenation of 4'-ethylpropiophenone, illustrating the effect of catalyst loading on reaction rate and enantioselectivity.

Catalyst Loading (mol%)Initial Rate (M/s)Enantiomeric Excess (ee %)
0.15.0 x 10⁻⁵95
0.52.5 x 10⁻⁴96
1.05.1 x 10⁻⁴96

Another important kinetic aspect is kinetic resolution , which can be employed to resolve a racemic mixture of 1-(4-ethylphenyl)propan-1-amine. This is often achieved using lipases, which selectively acylate one enantiomer at a much faster rate than the other. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.

The following table shows representative data for the lipase-catalyzed kinetic resolution of a racemic amine, highlighting the conversion and the enantiomeric excess of the remaining substrate and the product.

Time (h)Conversion (%)Substrate ee (%)Product ee (%)
1101199
4304399
8458298
1250>9998

Applications of S 1 4 Ethylphenyl Propan 1 Amine in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecule Construction

The utility of (S)-1-(4-Ethylphenyl)propan-1-amine in organic synthesis is centered on its function as a chiral building block. In this role, the amine provides a foundational scaffold containing a specific, pre-existing stereocenter. Synthetic chemists can leverage this fixed chirality to build complex target molecules with a high degree of stereocontrol, bypassing the often challenging and costly steps of asymmetric synthesis or chiral resolution that would otherwise be required. The presence of the reactive primary amine and the ethylphenyl group allows for a variety of chemical transformations to append further complexity onto this chiral core.

Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. Structurally related chiral amines, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are documented as crucial intermediates in the synthesis of important drugs. For instance, such compounds can act as chiral auxiliaries or be directly incorporated into the final structure of APIs.

While this compound is commercially available as a chiral building block for asymmetric synthesis, a detailed review of scientific and patent literature did not yield specific, publicly documented examples of its direct incorporation into named pharmaceutical intermediates. Its structural similarity to known pharmacophores suggests its potential for use in the discovery and development of new chemical entities, where the 4-ethylphenyl moiety can modulate properties like lipophilicity and metabolic stability.

Table 1: Properties of this compound

PropertyValue
CAS Number 1217455-42-9
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Not specified
Chirality (S)

In the field of agrochemicals, which includes herbicides, insecticides, and fungicides, chirality plays a critical role in determining the efficacy and environmental impact of a compound. The selective action of an agrochemical on its target pest or weed, while minimizing harm to non-target organisms and the ecosystem, is often dependent on a specific stereoisomer. Chiral amines are frequently used as starting materials or key intermediates in the synthesis of these complex molecules.

Despite the established importance of chiral amines in this sector, extensive searches of the current scientific and patent literature did not reveal specific examples of this compound being integrated into agrochemical lead compounds.

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. Many biologically active natural products are chiral and possess complex three-dimensional structures. Chiral building blocks, such as this compound, can provide a strategic starting point for a synthetic sequence, introducing a key stereocenter early in the process.

However, a review of the literature did not identify any published total syntheses of natural products that utilize this compound as a starting material or intermediate.

Derivatization for Further Synthetic Transformations

The primary amine functionality of this compound is a nucleophilic center that readily participates in various chemical reactions. This reactivity is harnessed to generate a range of derivatives, including amides, carbamates, and ureas, or to install temporary protecting groups that enable selective reactions at other sites within a molecule.

The synthesis of amides, carbamates, and ureas from this compound involves the formation of a new bond between the nitrogen atom of the amine and a carbonyl carbon. These reactions are fundamental in medicinal chemistry and materials science, as these functional groups are prevalent in biologically active compounds and polymers.

Amides: The most direct method for amide bond formation is the reaction of this compound with a carboxylic acid. This transformation, however, often requires the use of coupling agents to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. google.com Common coupling agents include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions like racemization. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the amine, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. google.comgoogleapis.com

Carbamates: Carbamate (B1207046) derivatives of this compound can be synthesized through several reliable methods. A widely used approach involves the reaction of the amine with an appropriate chloroformate, such as benzyl (B1604629) chloroformate or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a base. googleapis.com Another common method is the reaction with dicarbonates, for instance, di-tert-butyl dicarbonate (B1257347) (Boc₂O), which provides the tert-butoxycarbonyl (Boc) protected amine. researchgate.net These reactions are typically high-yielding and proceed under mild conditions. researchgate.net Carbamates can also be formed from amines, carbon dioxide, and an alkyl halide, often facilitated by a cesium carbonate promoter which activates the amine to react with CO₂. jcbsc.org

Ureas: The synthesis of ureas from this compound generally proceeds through an isocyanate intermediate. The amine can be reacted with an existing isocyanate (R-N=C=O) to form an unsymmetrical urea (B33335). bldpharm.com Alternatively, the amine itself can be converted into an isocyanate in situ using phosgene (B1210022) or a safer phosgene equivalent like triphosgene. This isocyanate is then trapped by another amine to yield the urea derivative. Other methods include palladium-catalyzed cross-coupling reactions or reactions involving carbamoylating reagents like carbonyldiimidazole. bldpharm.com

Table 1: Representative Methods for the Derivatization of Primary Amines

DerivativeReagent 1Reagent 2Typical Conditions
Amide Carboxylic AcidEDCI / HOBtDMF, 0°C to room temp nih.gov
Amide Acyl ChlorideBase (e.g., Pyridine)Aprotic solvent (e.g., DCM)
Carbamate (Boc) Di-tert-butyl dicarbonate (Boc₂O)Base (optional)THF or Dioxane, room temp
Carbamate (Cbz) Benzyl Chloroformate (Cbz-Cl)Base (e.g., NaHCO₃)Aqueous/organic biphasic
Urea Isocyanate (R-NCO)-Aprotic solvent (e.g., THF) bldpharm.com
Urea TriphosgeneSecond AmineBase, low temperature

In complex, multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent it from interfering with reactions occurring elsewhere in the molecule. orgsyn.orgorgsyn.org This is achieved by converting the amine into a less nucleophilic functional group, known as a protecting group. orgsyn.org The formation of carbamates is a primary strategy for amine protection. orgsyn.org

Common Amine Protecting Groups:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc₂O). researchgate.net The Boc group is valued for its stability under basic and nucleophilic conditions but is easily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). researchgate.net This orthogonality makes it extremely useful in syntheses where other functional groups are sensitive to different conditions. orgsyn.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is installed using benzyl chloroformate (Cbz-Cl). It is stable to a wide range of non-reductive conditions. A key feature of the Cbz group is its cleavage by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a mild and highly specific deprotection method. googleapis.comresearchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced via 9-fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl), the Fmoc group is stable to acidic conditions and hydrogenolysis. googleapis.com However, it is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. googleapis.comresearchgate.net This base-lability provides another layer of orthogonal protection strategy, crucial in complex syntheses like solid-phase peptide synthesis. googleapis.com

The choice of protecting group for this compound depends on the specific reaction sequence planned. The stability of the protecting group must be compatible with the reagents used in subsequent steps, and its removal must be achievable without damaging the rest of the molecule. orgsyn.org

Table 2: Common Protecting Groups for Amines and Their Cleavage Conditions

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl) researchgate.net
BenzyloxycarbonylCbz or ZBenzyl Chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd) researchgate.net
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) googleapis.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation of S 1 4 Ethylphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Absolute Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess and absolute configuration of chiral compounds. researchgate.net This is typically achieved by converting the enantiomers into diastereomers through the use of chiral derivatizing agents or by creating a diastereomeric environment with chiral solvating agents. mdpi.com

Chiral Derivatizing Agents (CDAs) in NMR

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the chiral analyte to form a pair of diastereomers. mdpi.com These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. researchgate.net A widely used CDA for primary amines is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. acs.orgacs.org

When (S)-1-(4-Ethylphenyl)propan-1-amine reacts with a specific enantiomer of a CDA, such as (R)-Mosher's acid chloride, a diastereomeric amide is formed. A parallel reaction with (S)-Mosher's acid chloride yields the other diastereomer. By comparing the ¹H or ¹⁹F NMR spectra of these diastereomers, not only can the enantiomeric ratio be determined, but the absolute configuration of the amine can often be deduced based on established empirical models. frontiersin.orgnih.gov For instance, the Mosher's model predicts which protons in the resulting diastereomeric amides will be shielded or deshielded based on the conformation of the molecule. acs.org The chemical shift differences (Δδ) between the signals of the two diastereomers are crucial for accurate integration and determination of enantiomeric excess. mdpi.com

Table 1: Representative Chiral Derivatizing Agents for Primary Amines

Chiral Derivatizing AgentResulting DerivativeKey NMR Nuclei for Analysis
(R)- or (S)-Mosher's acid chlorideDiastereomeric amides¹H, ¹⁹F
(R)- or (S)-α-methoxyphenylacetic acid (MPA)Diastereomeric amides¹H
N-succinimidyl α-methoxyphenylacetate (SMPA)Diastereomeric adducts¹H
(S)-CitronellalDiastereomeric imines¹H, ¹³C

This table provides examples of CDAs and the types of derivatives they form with primary amines, along with the NMR nuclei typically observed for analysis.

Chiral Solvating Agents (CSAs) in NMR

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govacs.org This interaction induces a chemical shift non-equivalence in the NMR spectrum of the enantiomers, allowing for their differentiation and quantification without the need for covalent modification. nih.govacs.org This method is generally faster and non-destructive. acs.org

Pirkle's alcohol, (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol, is a well-known CSA used for the resolution of various chiral compounds, including amines. wikipedia.orgnih.gov The interaction between the CSA and the enantiomers of this compound is based on weak intermolecular forces such as hydrogen bonding and π-π stacking. nih.gov The degree of separation of the NMR signals depends on several factors, including the solvent, temperature, and the concentration of the CSA. nih.gov The enantiomeric ratio can be determined by integrating the resolved signals. nih.gov

Table 2: Common Chiral Solvating Agents and Their Applications

Chiral Solvating AgentTypical AnalytesBasis of Interaction
Pirkle's alcoholAlcohols, amines, sulfoxidesHydrogen bonding, π-π stacking
(S)-Mandelic acidα-phenylethylamineSalt formation, hydrogen bonding
BINOL derivativesAmines, amino alcoholsHydrogen bonding, steric interactions

This table lists common CSAs and the types of chiral molecules they are used to resolve, along with the primary intermolecular forces involved in the formation of diastereomeric complexes.

Chiroptical Spectroscopies

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are based on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.comhebmu.edu.cn These methods are instrumental in determining the absolute configuration of chiral compounds. purechemistry.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.comhebmu.edu.cn The resulting CD spectrum displays positive or negative bands, known as Cotton effects, which are characteristic of the molecule's stereochemistry. hebmu.edu.cnnih.gov

For a molecule like this compound, the absolute configuration can often be determined by derivatizing the amine with a suitable chromophore. nih.govdoi.org This creates a system where the electronic transitions of the chromophore are perturbed by the chiral center of the amine, leading to predictable CD signals. nih.gov The sign of the Cotton effect can then be correlated to the absolute configuration based on empirical rules or by comparison with the spectra of compounds with known stereochemistry. mtoz-biolabs.comdoi.org For instance, the exciton-coupled circular dichroism (ECCD) method involves introducing two chromophores whose interaction leads to a characteristic split CD signal, the sign of which is directly related to the absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. purechemistry.orgyoutube.com An ORD curve is a plot of this rotation versus wavelength. youtube.com Chiral molecules exhibit characteristic ORD curves with peaks and troughs, which are related to the Cotton effects observed in CD spectroscopy. youtube.com

The absolute configuration of this compound can be investigated by analyzing its ORD spectrum. purechemistry.org The shape and sign of the ORD curve, particularly in the region of an absorption maximum, can provide information about the stereochemistry. youtube.com Similar to CD spectroscopy, the analysis is often facilitated by derivatization to introduce a chromophore that exhibits a strong Cotton effect. youtube.com The comparison of the experimental ORD curve with those of related compounds of known absolute configuration allows for the assignment of the stereochemistry. youtube.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.govresearchgate.net This technique provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms. purechemistry.orgnih.gov

To determine the absolute configuration of this compound, it is often necessary to first form a crystalline derivative with a heavy atom. youtube.comresearchgate.net This is because the anomalous dispersion effect, which is the basis for absolute configuration determination, is more pronounced for heavier elements. researchgate.net The derivative could be a salt formed with a chiral acid containing a heavy atom, or a covalently modified version of the amine. By analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute configuration can be unambiguously assigned. researchgate.netresearchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation (Excluding Basic Identification)

Advanced mass spectrometry (MS) techniques are crucial for the detailed structural elucidation of chiral molecules like this compound, extending far beyond simple molecular weight determination to confirm the compound's three-dimensional stereochemistry. These sophisticated methods are essential as the spatial arrangement of atoms dictates the molecule's chemical and biological behavior.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for in-depth structural analysis. numberanalytics.comnumberanalytics.com In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, is isolated and then fragmented through collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern serves as a structural fingerprint. While enantiomers produce identical mass spectra, their fragmentation can differ when complexed with a chiral selector. This is because the diastereomeric complexes formed with a chiral reference compound can exhibit different fragmentation efficiencies for specific pathways. For aliphatic amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of 1-(4-Ethylphenyl)propan-1-amine, this would lead to the formation of a stable iminium ion. The relative intensities of fragment ions in the CID spectra of these diastereomeric complexes can allow for the differentiation of the (S) and (R) enantiomers.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion mobility-mass spectrometry (IM-MS) adds another analytical dimension by separating ions based on their size, shape, and charge as they travel through a gas-filled drift tube. numberanalytics.comnih.gov While mass spectrometry alone cannot distinguish between enantiomers due to their identical mass-to-charge ratios, IM-MS can separate the diastereomeric complexes formed between the enantiomers and a chiral selector. acs.orgfrontiersin.org These complexes will have different three-dimensional structures, resulting in different collision cross-sections (CCS) and, consequently, different drift times through the ion mobility cell. nih.govresearchgate.net This technique has proven effective for resolving isomers of various compounds, including organosulfates and lipids. frontiersin.orgcopernicus.org The ability of IM-MS to separate ions based on their structure makes it an invaluable tool for chiral analysis. nih.gov

Chiral Derivatization Coupled with Mass Spectrometry

Chiral derivatization is a well-established strategy to facilitate the stereochemical analysis of chiral molecules by mass spectrometry. nih.gov This method involves reacting the chiral amine with a chiral derivatizing agent to create a pair of diastereomers. nih.govresearchgate.net These newly formed diastereomers have distinct physicochemical properties, which can lead to different behaviors in the mass spectrometer, including different fragmentation patterns upon CID. nih.gov A variety of chiral derivatizing agents are available for amines, such as those containing isocyanate or chloroformate functional groups. researchgate.netacs.org The selection of an appropriate derivatizing agent can enhance detection sensitivity and chromatographic separation. researchgate.net By analyzing the distinct mass spectrometric data of the resulting diastereomers, the stereochemistry of the original this compound can be unequivocally confirmed. tcichemicals.com

Research Findings and Data

Detailed research on analogous chiral amines provides a framework for the expected mass spectrometric behavior of this compound. For instance, the fragmentation of protonated aliphatic amines is dominated by α-cleavage, leading to the loss of the largest possible alkyl radical. miamioh.edu For 1-(4-Ethylphenyl)propan-1-amine, the primary fragmentation pathways would involve cleavage of the bonds adjacent to the chiral center.

Table 1: Predicted Major Fragment Ions from CID of Protonated 1-(4-Ethylphenyl)propan-1-amine

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
164.1434 [C₁₁H₁₈N]⁺[C₁₀H₁₄]⁺NH₃147.1090
164.1434 [C₁₁H₁₈N]⁺[C₉H₁₁]⁺C₂H₅N119.0855
164.1434 [C₁₁H₁₈N]⁺[C₂H₆N]⁺C₉H₁₂44.0495

When complexed with a chiral selector, such as a chiral amino acid, the relative abundances of these fragment ions are expected to differ between the (S) and (R) enantiomers, providing a basis for their differentiation. nih.gov

Table 2: Illustrative Ion Mobility Data for Diastereomeric Complexes of (S)- and (R)-1-(4-Ethylphenyl)propan-1-amine with a Chiral Selector

Analyte StereoisomerChiral SelectorDiastereomeric ComplexPredicted Relative Collision Cross-Section (CCS)
This compoundL-Proline[(S)-Amine + L-Proline + H]⁺Larger
(R)-1-(4-Ethylphenyl)propan-1-amineL-Proline[(R)-Amine + L-Proline + H]⁺Smaller

The combination of these advanced mass spectrometry techniques provides a robust and comprehensive approach for the unambiguous structural confirmation and stereochemical elucidation of this compound.

Theoretical and Computational Studies of S 1 4 Ethylphenyl Propan 1 Amine

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are essential for understanding the three-dimensional structure and relative stability of different conformers of (S)-1-(4-Ethylphenyl)propan-1-amine. The flexibility of the molecule arises from the rotation around single bonds, particularly the C-N bond and the bond connecting the chiral center to the ethylphenyl group.

Methods such as Density Functional Theory (DFT) are employed to perform these analyses. By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. The relative energies of these conformers, calculated with high accuracy, determine their population distribution at a given temperature according to the Boltzmann distribution. These calculations can be performed using software packages like ORCA or Gaussian. nih.govyoutube.com

Table 1: Illustrative Conformational Analysis of this compound This table represents hypothetical data for illustrative purposes.

Conformer Dihedral Angle (H-C-N-H) Relative Energy (kcal/mol) Predicted Population (%) at 298 K
Staggered 1 (Anti) 180° 0.00 65.1
Staggered 2 (Gauche) 60° 0.55 18.7

This analysis is crucial as the dominant conformation of the amine will dictate how it interacts with other molecules, such as substrates or chiral selectors.

Molecular Modeling of Chiral Recognition and Interactions

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. nih.gov This phenomenon is fundamental to enantioselective catalysis and chromatographic separation. nih.govacs.org Molecular modeling is used to study the non-covalent interactions that govern this process.

The basis of chiral recognition is the formation of transient diastereomeric complexes between the chiral amine and a chiral host (e.g., a catalyst, a solvent, or a chiral stationary phase). nih.gov The stability of these complexes differs, leading to discrimination. Key interactions include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom can be an acceptor.

π-π Stacking: Interactions between the ethylphenyl ring of the amine and aromatic rings in the host molecule.

Steric Repulsion: Unfavorable interactions that occur when bulky groups clash, destabilizing one diastereomeric complex more than the other.

Molecular mechanics or QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to calculate the binding energies of these diastereomeric complexes. mdpi.com A significant difference in binding energy (ΔΔG) between the complexes of the (S)-amine and a hypothetical (R)-enantiomer with a chiral receptor indicates effective chiral recognition. nih.gov

Table 2: Hypothetical Interaction Energies for Chiral Recognition This table represents hypothetical data from a molecular modeling study.

Enantiomer Complexed with Chiral Receptor Binding Energy (kcal/mol) Key Interaction(s)
This compound -7.8 Hydrogen Bond, π-π Stacking

Computational Prediction of Enantioselectivity in Catalytic Reactions

A significant goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity. bohrium.comchemrxiv.org For reactions where this compound might act as a catalyst or a chiral ligand, computational models can predict the enantiomeric excess (ee) of the product. Two primary approaches are used:

Mechanism-Based Models: These methods involve calculating the full energy profile of the catalytic cycle. The enantioselectivity is determined by the energy difference between the diastereomeric transition states (TS) that lead to the major and minor enantiomers (ΔΔG‡). chemrxiv.org Accurately locating these transition states and calculating their energies requires high-level quantum chemical methods. rsc.org

Data-Driven Models: These approaches use machine learning algorithms trained on existing experimental data to build statistical models that correlate molecular descriptors of the catalyst, substrates, and reagents with the observed enantioselectivity. chiralpedia.comnih.gov This can rapidly screen potential catalysts and reaction conditions without the need for extensive quantum chemical calculations for every new combination. chiralpedia.com

These predictive models are powerful tools for catalyst design and reaction optimization, helping to streamline experimental efforts. nih.gov

Table 3: Example of Predicted vs. Experimental Enantioselectivity This table shows hypothetical data illustrating the predictive power of computational models.

Reaction Substrate Catalyst System Predicted ee (%) Experimental ee (%) ΔΔG‡ (kcal/mol)
Substrate A (S)-Amine + Metal Ligand 92 (S) 90 (S) 1.8

Docking Studies and Substrate-Catalyst Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as an enzyme or a synthetic catalyst. mdpi.comnih.gov In the context of this compound, docking studies can be used to understand how it fits into the active site of a catalyst or how it binds a substrate in an organocatalytic reaction.

The process involves:

Generating 3D structures of both the amine (ligand) and the binding partner (receptor).

Using a docking algorithm, such as AutoDock, to explore various binding poses of the ligand within the receptor's active site. mdpi.comkoreascience.kr

Scoring the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy is considered the most likely binding mode.

The results of a docking study can reveal specific intermolecular interactions, such as hydrogen bonds to particular amino acid residues or favorable hydrophobic contacts, that are crucial for binding and subsequent catalytic activity. koreascience.krnih.gov This information is invaluable for rational catalyst design.

Table 4: Illustrative Docking Study Results of this compound with a Hypothetical Enzyme Active Site This table represents hypothetical data from a molecular docking simulation.

Binding Pose Rank Estimated Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
1 -8.5 ASP-112 Hydrogen Bond (with -NH2)
TRP-86 π-π Stacking (with phenyl ring)
LEU-150 Hydrophobic (with ethyl group)
2 -7.9 GLU-204 Hydrogen Bond (with -NH2)

Future Research Directions and Emerging Methodologies

Development of Novel Enantioselective Synthetic Routes

The synthesis of α-chiral primary amines in high enantiomeric purity is a key objective in modern organic chemistry. rsc.org While classical resolution methods are still in use, they are inherently limited to a maximum theoretical yield of 50%. Consequently, research is increasingly focused on asymmetric catalytic methods that can generate the desired enantiomer directly and efficiently. Key areas for future development in the synthesis of (S)-1-(4-Ethylphenyl)propan-1-amine include transition metal-catalyzed asymmetric hydrogenation and biocatalytic reductive amination.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Reductive Amination

Asymmetric hydrogenation of prochiral imines and reductive amination of ketones are among the most powerful strategies for producing chiral amines. acs.orgnih.gov For the synthesis of this compound, this would involve the asymmetric reduction of the corresponding N-unsubstituted imine or the direct reductive amination of 1-(4-ethylphenyl)propan-1-one. nih.gov Significant progress has been made in developing chiral catalysts for these transformations, often involving transition metals like iridium, rhodium, or ruthenium complexed with chiral phosphine (B1218219) ligands. acs.orgnumberanalytics.com The design of modular chiral ligands allows for fine-tuning of the catalyst's properties to achieve high activity and enantioselectivity. acs.org

Future work could focus on developing novel catalyst systems specifically optimized for the substrate leading to this compound. This includes the exploration of earth-abundant metal catalysts to create more sustainable and economical processes.

Biocatalytic Approaches

Biocatalysis, utilizing enzymes such as transaminases (TAs) and imine reductases (IREDs), offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govresearchgate.net Transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, using an amino donor like isopropylamine. rsc.org This method operates under mild aqueous conditions and can deliver products with excellent enantiomeric excess (>99% ee). rsc.org Research on the transaminase-mediated synthesis of structurally similar 1-phenylpropan-2-amine derivatives has shown high conversions and selectivities, providing a strong precedent for its application to 1-(4-ethylphenyl)propan-1-one. rsc.orgrsc.org

Similarly, IREDs and reductive aminases (RedAms) have emerged as powerful tools for the direct and selective synthesis of chiral amines. researchgate.net Protein engineering and directed evolution can be employed to tailor these enzymes, expanding their substrate scope and enhancing their stability and stereoselectivity for specific targets like this compound. nih.gov

MethodPrecursorCatalyst/Enzyme TypePotential Advantages
Asymmetric HydrogenationN-unsubstituted imineChiral Iridium or Rhodium-phosphine complexesHigh atom economy, well-established methodology. acs.org
Asymmetric Reductive Amination1-(4-Ethylphenyl)propan-1-oneTransition metal catalysts with chiral ligandsDirect conversion from a readily available ketone. nih.gov
Biocatalytic Asymmetric Synthesis1-(4-Ethylphenyl)propan-1-oneTransaminase (TA)High enantioselectivity (>99% ee), green process, mild reaction conditions. rsc.org
Biocatalytic Reductive Amination1-(4-Ethylphenyl)propan-1-oneImine Reductase (IRED) / Reductive Aminase (RedAm)Direct, highly selective, and sustainable methodology. researchgate.net

Exploration of New Catalytic Applications

Beyond its role as a synthetic target, this compound holds significant potential as a chiral auxiliary, ligand, or organocatalyst in its own right. nih.govrsc.org Chiral primary amines are versatile building blocks for creating more complex chiral ligands and have been successfully employed as organocatalysts in a wide array of chemical transformations. rsc.orgrsc.org

As a Chiral Ligand

The amine functionality can be used to synthesize more elaborate chiral ligands for transition-metal catalysis. For instance, it can be converted into chiral phosphine-amine or N-heterocyclic carbene (NHC) ligands. These ligands can coordinate to metals like palladium, rhodium, or copper to create a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation, cross-coupling, or allylic alkylation. numberanalytics.com The ethylphenyl group provides specific steric and electronic properties that could be beneficial for achieving high selectivity in certain catalytic cycles.

As a Primary Amine Organocatalyst

Primary amine organocatalysis has emerged as a powerful field in asymmetric synthesis. rsc.org this compound could function as a catalyst by reacting with aldehydes or ketones to form chiral enamine or iminium ion intermediates. These intermediates can then undergo enantioselective reactions with various nucleophiles or electrophiles. Potential applications include:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated aldehydes or ketones.

Aldol Reactions: Mediating the enantioselective reaction between a ketone and an aldehyde.

Mannich Reactions: Facilitating the asymmetric addition of an enolizable carbonyl compound to an imine.

Future research in this area would involve screening this compound in a variety of organocatalytic reactions to assess its effectiveness and stereodirecting ability.

Application AreaRole of this compoundExample Reaction TypePotential Chiral Product
Transition Metal CatalysisChiral Ligand PrecursorAsymmetric HydrogenationEnantiomerically enriched alkanes, alcohols, or amines
OrganocatalysisPrimary Amine Catalyst (Enamine pathway)Michael Addition to EnonesChiral 1,5-dicarbonyl compounds
OrganocatalysisPrimary Amine Catalyst (Iminium pathway)Diels-Alder ReactionChiral substituted cyclohexenes
Resolution AgentChiral Resolving AgentDiastereomeric Salt FormationSeparation of racemic acids or other acidic compounds

Advanced Computational Approaches for Stereochemical Design

Computational chemistry has become an indispensable tool for understanding and predicting stereoselectivity in asymmetric catalysis. chiralpedia.comresearchgate.net For a molecule like this compound, computational methods can be applied both to optimize its synthesis and to design its applications as a catalyst.

Modeling Synthetic Pathways

Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the transition states of the key stereodetermining steps in the enantioselective synthesis of the amine. nih.govacs.org For example, by calculating the energy barriers for the pathways leading to the (S) and (R) enantiomers in an asymmetric hydrogenation reaction, researchers can predict the enantiomeric excess and gain insight into the non-covalent interactions between the substrate and the chiral catalyst that govern stereoselectivity. researchgate.netnih.gov This understanding allows for the rational, in-silico design of more efficient catalysts before undertaking experimental work.

Designing Chiral Catalysts and Ligands

When using this compound as a building block for new chiral ligands or as an organocatalyst, computational modeling can guide the design process. numberanalytics.comuncw.edu Molecular dynamics (MD) simulations can explore the conformational landscape of the catalyst-substrate complex, identifying the most stable and reactive geometries. chiralpedia.com This provides crucial information on how the steric and electronic properties of the amine influence the chiral pocket of the catalyst and ultimately control the facial selectivity of the reaction.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models that incorporate descriptors for chirality can be developed to predict the performance of a series of related chiral catalysts or ligands. nih.govacs.org By building a model that correlates structural features with observed enantioselectivity, it is possible to screen virtual libraries of catalysts derived from this compound and prioritize the most promising candidates for synthesis. magtech.com.cnresearchgate.net This data-driven approach accelerates the discovery of new and improved catalysts. chiralpedia.com

Computational MethodApplication AreaInsights Gained
Density Functional Theory (DFT)Modeling synthetic reaction mechanisms. acs.orgTransition state energies, prediction of enantioselectivity, understanding catalyst-substrate interactions. researchgate.net
Molecular Dynamics (MD)Simulating catalyst-substrate complexes. chiralpedia.comConformational flexibility, identification of key intermolecular interactions, dynamic behavior.
QSAR with Chiral DescriptorsCatalyst/ligand optimization. nih.govacs.orgCorrelation of structural properties with catalytic performance, virtual screening of catalyst libraries.
Protein Engineering ModelingDesign of biocatalysts (e.g., Transaminases). nih.govPredicting effects of mutations on substrate binding and selectivity, rational design of improved enzymes.

Q & A

What are the optimal synthetic routes for enantioselective preparation of (S)-1-(4-Ethylphenyl)propan-1-amine?

Basic Research Focus
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach includes alkylation of 4-ethylbenzaldehyde with a chiral amine precursor, followed by reductive amination. For example, enantioselective reduction of the corresponding imine using catalysts like (R)- or (S)-BINAP-ruthenium complexes can yield high enantiomeric excess (ee) . Reaction conditions (solvent, temperature, catalyst loading) must be optimized to achieve >95% ee, as reported for structurally similar amines in asymmetric hydrogenation protocols .

How can enantiomeric purity be validated for this compound?

Advanced Methodological Question
Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) is recommended. Mobile phases often use hexane/isopropanol with 0.1% diethylamine to enhance resolution. For instance, analogous chiral amines achieved baseline separation with retention times differing by 2–3 minutes under these conditions . Confirm purity via mass spectrometry (LC-MS) and compare optical rotation values against literature standards .

What are the key challenges in characterizing the stability of this compound under varying pH and temperature?

Advanced Experimental Design
Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 40–60°C for 14–30 days. Monitor degradation products via LC-MS and NMR. For example, similar tertiary amines undergo hydrolysis at extreme pH, forming secondary amines or ketones . Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (-20°C, inert atmosphere).

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Focus
The (S)-enantiomer may exhibit distinct receptor binding compared to the (R)-form. For chiral amines, enantioselective interactions with enzymes (e.g., monoamine oxidases) are common. Perform in vitro assays using HEK-293 cells transfected with target receptors (e.g., trace amine-associated receptors) to quantify EC50 values. Compare results with racemic mixtures to isolate stereospecific effects .

What safety precautions are critical when handling this compound in the laboratory?

Basic Safety Protocol
Follow GHS hazard guidelines:

  • Acute Toxicity (H302): Use fume hoods and closed systems during synthesis.
  • Skin/Eye Irritation (H315/H319): Wear nitrile gloves, goggles, and lab coats.
  • Respiratory Irritation (H335): Employ NIOSH-approved respirators if airborne particulates are generated .
    Decontaminate spills with 5% acetic acid in ethanol, followed by solid adsorbents.

What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Guidance
Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Limit of detection (LOD) for related substances (e.g., des-ethyl byproducts) can reach 0.01% w/w. Validate method precision (RSD <2%) and accuracy (spike recovery 98–102%) per ICH Q2 guidelines .

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Advanced Computational Approach
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict:

  • LogP: Estimated ~2.1 (similar to 4-ethylphenethylamine derivatives).
  • pKa: ~9.5 (amine protonation).
  • Solubility: Poor aqueous solubility (1–5 mg/mL) but enhanced in DMSO or ethanol . Validate predictions experimentally via shake-flask methods and potentiometric titration.

What are the best practices for storing this compound to prevent racemization or degradation?

Basic Storage Protocol
Store at -20°C in amber vials under argon or nitrogen. Avoid repeated freeze-thaw cycles. For long-term stability (>5 years), lyophilize the hydrochloride salt and desiccate with silica gel . Monitor ee annually via chiral HPLC.

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